REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][C:9]=1[F:10])([O-])=O.O.O.[Sn](Cl)Cl.[OH-].[Na+]>Cl>[NH2:1][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:8][C:9]=1[F:10] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1F)C(C)=O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
ice water
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After approximately one third of the material had been added
|
Type
|
CUSTOM
|
Details
|
in the internal reaction temperature (to 95° C.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
this resulted in the dissolution of all solids
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
ADDITION
|
Details
|
was added until pH 12
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ether (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the drying agent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |